molecular formula C17H16N4O3 B2912580 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione CAS No. 2097897-86-2

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione

Cat. No.: B2912580
CAS No.: 2097897-86-2
M. Wt: 324.34
InChI Key: PSWBAHLTALQHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is a synthetically designed organic compound intended for research and development purposes. This molecule features a complex architecture combining an imidazolidine-2,4-dione (hydantoin) core with an azetidine ring system, linked via a benzoyl group containing a pyrrole subunit. The imidazolidine-2,4-dione scaffold is a recognized privileged structure in medicinal chemistry, known to be incorporated into molecules that exhibit a range of biological activities, including serving as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Compounds based on such heterocyclic systems are frequently investigated for their potential interaction with various biological targets . The specific placement of the 1H-pyrrol-1-yl group on the benzoyl moiety may influence the compound's electronic properties, lipophilicity, and overall binding affinity, which are critical parameters for its behavior in biological assays. This product is provided to support early-stage drug discovery efforts, hit-to-lead optimization campaigns, and fundamental biochemical research. Researchers can utilize this compound to explore its mechanism of action, pharmacological profile, and specificity against target proteins of interest. It is the responsibility of the purchaser to determine the compound's suitability for their specific experimental applications. 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-15-9-18-17(24)21(15)14-10-20(11-14)16(23)12-3-5-13(6-4-12)19-7-1-2-8-19/h1-8,14H,9-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWBAHLTALQHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with azetidin-3-ylamine under specific conditions to form the azetidinyl intermediate. This intermediate is then reacted with imidazolidine-2,4-dione to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound Compound 9 S6821 3-(4-CF₃-phenyl)
Core Structure Imidazolidine-2,4-dione + azetidine Imidazolidine + piperidine Imidazolidine + pyrazole Imidazolidine
Molecular Weight ~350–370 (estimated) Not reported 396.4 (S6821) 245.1
Purity Not reported 100% >95% (GRAS evaluation) 66.7% yield
Key Substituents 4-(1H-Pyrrol-1-yl)benzoyl 4-Chlorophenoxy, fluorophenyl Isoxazolylmethyl, hydroxybenzyl 4-Trifluoromethylphenyl
Applications Undefined (structural analog to patented B2 antagonists) Research compound Food flavoring Synthetic intermediate

Biological Activity

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features an imidazolidine core and is characterized by multiple heterocyclic structures, including an azetidine group and a benzoyl moiety with a pyrrole ring. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure

The molecular formula of 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, with a molecular weight of approximately 324.33 g/mol. The compound's structure can be represented as follows:

Chemical Structure

Biological Activities

Preliminary studies indicate that 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione exhibits notable biological activities, including:

1. Enzyme Inhibition
Research suggests that this compound may act as a potent inhibitor of specific enzymes or receptors involved in various disease processes. For instance, compounds with similar structures have shown activity against leukocyte function-associated antigen-1 (LFA-1), which plays a role in inflammatory and autoimmune diseases.

2. Anticancer Properties
Similar derivatives have demonstrated anticancer activities. For example, compounds derived from thiazolidin and imidazolidine frameworks have shown promising results in inhibiting cell proliferation in various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

3. Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound have been highlighted in studies involving related structures. These compounds may modulate inflammatory pathways, providing therapeutic options for conditions characterized by chronic inflammation.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of compounds related to 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione:

Compound Structure Features Notable Activity
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dioneContains thiophene instead of pyrrolePotential anti-inflammatory properties
3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dioneContains thiazolidine ringAnticancer activity reported
3-{1-[4-(Pyrrolidin-1-carbonyl)benzoyl]azetidin-3-y}imidazolidineSimilar core structure with different substituentsPotential neuroprotective effects

These findings underscore the versatility of the imidazolidine framework in developing compounds with diverse biological activities.

Understanding the mechanism of action is vital for the development of these compounds into therapeutic agents. Interaction studies typically involve:

In vitro assays to determine enzyme inhibition rates and binding affinities.
Molecular docking studies to predict how these compounds interact with biological targets at the molecular level.
These studies help elucidate the pathways through which 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione exerts its effects.

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